molecular formula C15H20ClNO3S B2584358 N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 898425-40-6

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No. B2584358
CAS RN: 898425-40-6
M. Wt: 329.84
InChI Key: VSXVZPQSXVQCDQ-UHFFFAOYSA-N
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Description

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, also known as BDDTB, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.

Scientific Research Applications

UV-Induced Graft Polymerization

The chemical structure of N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is similar to compounds used in studies like the UV-induced graft polymerization of acrylamide on cellulose using immobilized benzophenone as a photo-initiator. This process involves grafting polyacrylamide on cotton fabrics, enhancing their antibacterial abilities. Such applications are pivotal in developing advanced materials with integrated antibacterial properties (Hong, Liu, & Sun, 2009).

Fluorescent Chemosensor for Metal Ions

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, due to its structural similarities with certain fluorescent chemosensors, might be used in detecting metal ions in biological environments. For example, a study on a chemosensor for cobalt(II) ions in living cells employs a similar compound for turn-on fluorescence enhancement, demonstrating potential applications in sensitive detection methods (Liu et al., 2019).

Photocatalytic Degradation

Compounds structurally related to N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide have been utilized in photocatalytic degradation studies. For instance, the investigation of photodecomposition of propyzamide using TiO2-loaded adsorbent supports highlights the potential of similar compounds in environmental applications, such as water purification and pollutant degradation (Torimoto, Ito, & Kuwabata, 1996).

Synthesis of Polyamides

This compound, due to its benzamide component, can be crucial in synthesizing various polyamides. For example, research into the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) explores the creation of polyamides with thermal stability and solubility in polar solvents, indicating potential applications in materials science (Hsiao, Yang, & Chen, 2000).

Mechanism of Action

properties

IUPAC Name

N-butyl-3-chloro-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c1-2-3-8-17(14-7-9-21(19,20)11-14)15(18)12-5-4-6-13(16)10-12/h4-6,10,14H,2-3,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXVZPQSXVQCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

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